molecular formula C9H10ClNO2 B1407378 1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride CAS No. 1803581-23-8

1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride

Cat. No. B1407378
M. Wt: 199.63 g/mol
InChI Key: JYQVPKNDZGGPNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1803581-23-8 . It has a molecular weight of 199.64 and its linear formula is C9H10ClNO2 .


Molecular Structure Analysis

The InChI code for “1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride” is 1S/C9H9NO2.ClH/c11-8(12)9(3-4-9)6-2-1-5-10-7-6;/h1-2,5,7H,3-4,6H2,(H,11,12);1H . This indicates that the molecule consists of a pyridine ring attached to a cyclopropane ring, which is further attached to a carboxylic acid group. The hydrochloride refers to the presence of a chloride ion, which is often added to improve the stability or solubility of the compound.


Physical And Chemical Properties Analysis

“1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride” is a solid at room temperature . The compound is stable under normal temperatures and pressures.

Scientific Research Applications

Synthesis and Characterization

1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride has been studied in the synthesis and characterization of various chemical compounds. For example, imidazo[1,2-a]pyridine carboxylic acid derivatives, a versatile compound, can be prepared through a multi-step process from commercially available 2-amino pyridine, involving alkylation/cyclization, chlorination, and Suzuki cross-coupling/hydrolysis reactions. This showcases the compound's utility in complex chemical syntheses (Du Hui-r, 2014).

Crystal Structure and Computational Studies

Research into the crystal structure and computational studies of related compounds, such as 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, has been conducted. These studies involve characterizations using NMR, IR spectroscopies, and HRMS analyses, along with X-ray diffraction and density-functional-theory calculations. Such research aids in understanding the molecular structure and stability of derivatives of 1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride (Li-qun Shen et al., 2012).

Ring-Opening/Recyclization Reactions

The compound has been involved in ring-opening/recyclization reactions for the synthesis of various chemicals. A study demonstrated the synthesis of substituted pyridin-2(1H)-ones through reactions of 1-carbamoyl-]-[3-(dimethylamino)propenoyl]cyclopropanes with phosphoryl chloride or phosphorus tribromide. This reflects its significance in innovative organic synthesis methods (Rui Zhang et al., 2009).

Enantioselective Catalysis

Enantioselective palladium(0)-catalyzed cyclopropane functionalizations have been explored using cyclopropanes fused to pyrrolidines, a structure common in many drugs. This research demonstrates the compound's potential in the development of new chiral drugs (J. Pedroni & N. Cramer, 2015).

Extraction and Separation Processes

Pyridine-3-carboxylic acid, closely related to the compound , is used extensively in food, pharmaceutical, and biochemical industries. Studies on its extraction using different diluents provide insights into efficient separation processes relevant to 1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride (Sushil Kumar & B. V. Babu, 2009).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the GHS07 pictogram . Specific hazard statements were not available in the retrieved data. As with all chemicals, it should be handled with appropriate personal protective equipment and precautions should be taken to avoid exposure.

properties

IUPAC Name

1-pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c11-8(12)9(3-4-9)7-2-1-5-10-6-7;/h1-2,5-6H,3-4H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQVPKNDZGGPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CN=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride

CAS RN

1803581-23-8
Record name Cyclopropanecarboxylic acid, 1-(3-pyridinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803581-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride
Reactant of Route 3
1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride
Reactant of Route 5
1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride
Reactant of Route 6
1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.